

Application Notes and Protocols: PE859 in Primary Neuron Cultures

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Compound of Interest

Compound Name: PE859

Cat. No.: B609887

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Introduction

PE859 is a novel small molecule that has demonstrated significant potential as a therapeutic agent for neurodegenerative diseases, particularly those characterized by the aggregation of tau and amyloid-beta (A β) proteins. As a dual inhibitor of both tau and A β aggregation, **PE859** presents a promising multi-faceted approach to tackling the complex pathology of Alzheimer's disease and other tauopathies.[1][2] These application notes provide detailed protocols for the use of **PE859** in primary neuron cultures to investigate its neuroprotective effects and its impact on tau phosphorylation.

Mechanism of Action

PE859 has been shown to inhibit the heparin-induced aggregation of both the three-repeat microtubule-binding domain (3RMBD) and full-length tau in a concentration-dependent manner. [3] It is believed to interfere with the formation of beta-sheet structures, which are critical for the aggregation of tau into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[3] Furthermore, **PE859** effectively inhibits the aggregation of A β peptides.[4] By targeting the aggregation of both of these key pathological proteins, **PE859** may not only prevent the formation of toxic oligomers and fibrils but also protect neurons from their detrimental effects.

Data Presentation

In Vitro Inhibition of Tau Aggregation by PE859

Tau Construct	IC50 Value (μM)	Assay Conditions	Reference
3RMBD	0.81	Heparin-induced aggregation, Thioflavin T fluorescence	[3]
Full-length tau	2.23	Heparin-induced aggregation, Thioflavin T fluorescence	[3]

Neuroprotective Effects of PE859 against Aβ-induced Cytotoxicity in SH-SY5Y Cells

PE859 Concentration (μM)	Aβ1-40 Concentration (μM)	Incubation Time (h)	Cell Viability (% of control)	Cytotoxicity (% of max LDH release)	Reference
0	10	72	~60%	~40%	[4]
0.1	10	72	Increased	Decreased	[4]
0.3	10	72	Increased	Decreased	[4]
1	10	72	Significantly Increased	Significantly Decreased	[4]
3	10	72	Significantly Increased	Significantly Decreased	[4]

Note: The above data is from studies on SH-SY5Y cells and serves as a strong starting point for designing experiments in primary neuron cultures. Optimal concentrations and incubation times may vary in primary neurons.

Experimental Protocols

Protocol 1: Preparation of Primary Neuron Cultures

This protocol describes the general procedure for establishing primary cortical or hippocampal neuron cultures from embryonic rodents. Specific details may need to be optimized based on the specific neuronal population and experimental requirements.

Materials:

- Embryonic day 18 (E18) rat or mouse pups
- Dissection medium (e.g., Hibernate-E)
- Digestion solution (e.g., Papain or Trypsin-EDTA)
- Digestion inhibitor (e.g., ovomucoid inhibitor)
- Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
- Poly-D-lysine or Poly-L-ornithine coated culture vessels (plates or coverslips)
- Sterile dissection tools
- Centrifuge
- Incubator (37°C, 5% CO₂)

Procedure:

- Euthanize pregnant rodent and dissect E18 pups.
- Isolate cortices or hippocampi in ice-cold dissection medium.
- Mince the tissue and transfer to the digestion solution.
- Incubate at 37°C for the recommended time (e.g., 15-30 minutes for papain).
- Stop the digestion by adding the digestion inhibitor.

- Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
- Centrifuge the cell suspension to pellet the neurons.
- Resuspend the pellet in pre-warmed plating medium.
- Determine cell viability and density using a hemocytometer and trypan blue exclusion.
- Plate the neurons at the desired density onto coated culture vessels.
- Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
- Perform half-media changes every 2-3 days.

Protocol 2: Neuroprotection Assay against A β -induced Toxicity

This protocol is adapted from studies using SH-SY5Y cells and provides a framework for assessing the neuroprotective effects of **PE859** in primary neuron cultures.

Materials:

- Mature primary neuron cultures (e.g., 7-10 days in vitro)
- **PE859** stock solution (dissolved in DMSO)
- A β 1-42 or A β 1-40 peptide, pre-aggregated
- Cell viability assay reagents (e.g., MTT or Calcein-AM)
- Cytotoxicity assay reagents (e.g., LDH assay kit)
- Plate reader

Procedure:

- Prepare a working solution of **PE859** in culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10 μ M).
- Pre-treat the primary neuron cultures with the **PE859** working solution for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO).
- Prepare aggregated A β peptide by incubating a stock solution at 37°C for 24-48 hours.
- Add the pre-aggregated A β peptide to the **PE859**-treated and control wells to a final concentration known to induce toxicity (e.g., 5-10 μ M).
- Incubate the cultures for 24-72 hours.
- Assess cell viability using the MTT assay. Add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Measure absorbance at the appropriate wavelength.
- Assess cytotoxicity by measuring LDH release into the culture medium using a commercially available kit.
- Normalize the data to the vehicle-treated control group and analyze the results.

Protocol 3: Tau Phosphorylation Inhibition Assay

This protocol outlines a method to investigate the effect of **PE859** on tau phosphorylation in primary neurons, which can be induced by stressors like A β oligomers.

Materials:

- Mature primary neuron cultures
- **PE859** stock solution
- A β 1-42 oligomers (or other stimulus to induce tau hyperphosphorylation)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE and Western blot equipment

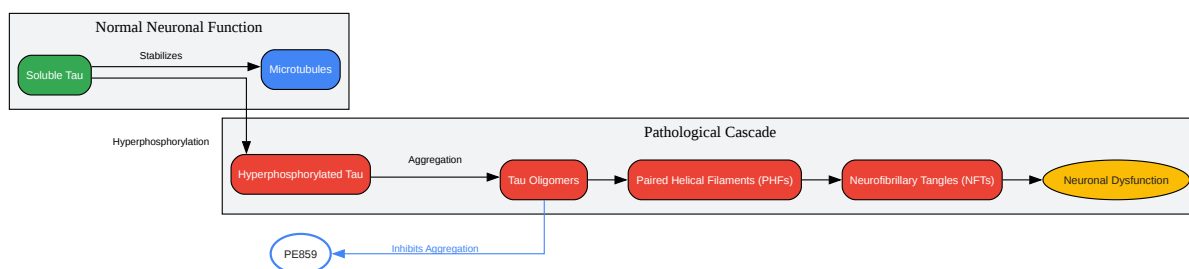
- Primary antibodies:
 - Total tau antibody (e.g., Tau-5)
 - Phospho-tau antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
 - Loading control antibody (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

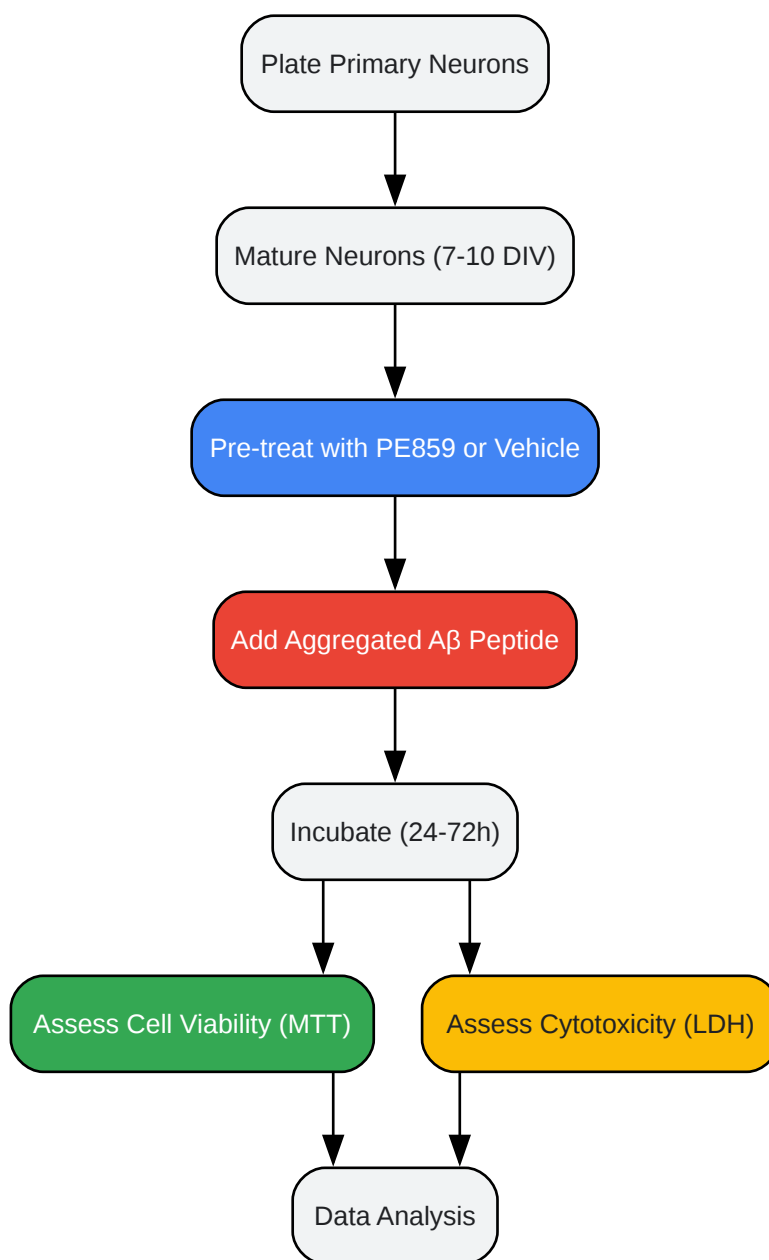
Procedure:

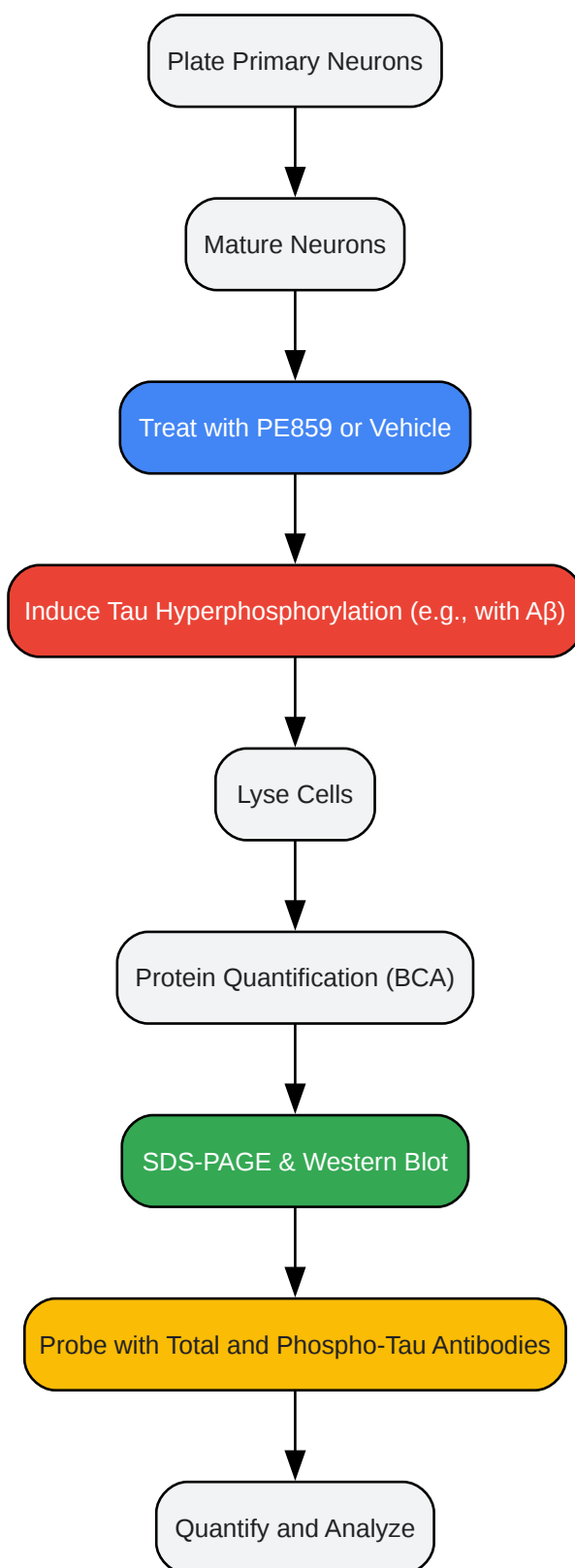
- Treat mature primary neuron cultures with various concentrations of **PE859** (e.g., 0.1-10 μ M) for a designated pre-treatment time.
- Induce tau hyperphosphorylation by treating the cells with A β oligomers (e.g., 1-5 μ M) for a specified duration (e.g., 6-24 hours).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against total tau, phospho-tau, and a loading control overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

- Quantify the band intensities and normalize the phospho-tau levels to total tau and the loading control.

Visualizations







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References

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